molecular formula C21H29N3O B2628051 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide CAS No. 941944-56-5

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide

Cat. No.: B2628051
CAS No.: 941944-56-5
M. Wt: 339.483
InChI Key: QEKSLESZMKODPP-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes dimethylamino groups and a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde, dimethylamine, and 4-(dimethylamino)benzaldehyde.

    Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as condensation and reduction.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds under controlled conditions to form the target compound. This step may require catalysts and specific reaction conditions, such as temperature and pH control.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors, automated control systems, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling and function.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular processes.

Comparison with Similar Compounds

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide can be compared with other similar compounds to highlight its uniqueness:

    N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide: Similar structure but different functional groups, leading to varied chemical properties.

    N-[4-(dimethylamino)phenyl]acetamide: Lacks the 3-methylphenyl group, resulting in different biological activities.

    N-[2-(dimethylamino)phenyl]ethyl]-2-(methylphenyl)acetamide: Different substitution pattern, affecting its reactivity and applications.

These comparisons help to understand the distinct characteristics and potential advantages of this compound in various applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-16-7-6-8-17(13-16)14-21(25)22-15-20(24(4)5)18-9-11-19(12-10-18)23(2)3/h6-13,20H,14-15H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKSLESZMKODPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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